![molecular formula C13H13BO4S B13999465 (4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13999465.png)
(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound with the molecular formula C13H13BO4S. It is a derivative of boronic acid, characterized by the presence of a biphenyl group substituted with a methylsulfonyl group and a boronic acid moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation of the biphenyl compound using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of (4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
(4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halogenated aromatic compounds, facilitated by a palladium catalyst.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Triethylamine or potassium carbonate for deprotonation and activation steps.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Sulfone Derivatives: Resulting from oxidation of the methylsulfonyl group.
Applications De Recherche Scientifique
(4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions.
Biology: Investigated for its potential as an inhibitor of certain enzymes due to its boronic acid moiety.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the transfer of the aryl group to the halogenated substrate. This results in the formation of a new carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the biphenyl and methylsulfonyl groups.
(4-(Methanesulfonyl)phenyl)boronic Acid: Similar structure but lacks the biphenyl group.
4-Biphenylboronic Acid: Contains the biphenyl group but lacks the methylsulfonyl substitution.
Uniqueness
(4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the combination of its biphenyl core, methylsulfonyl group, and boronic acid functionality. This combination imparts specific reactivity and properties, making it particularly useful in cross-coupling reactions and as a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C13H13BO4S |
|---|---|
Poids moléculaire |
276.1 g/mol |
Nom IUPAC |
[4-(4-methylsulfonylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BO4S/c1-19(17,18)13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9,15-16H,1H3 |
Clé InChI |
UXYLIRBPROEERC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-n-Octylperhydrobenz[de]anthracene](/img/structure/B13999384.png)
![2-(2-chloroethyl)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B13999386.png)
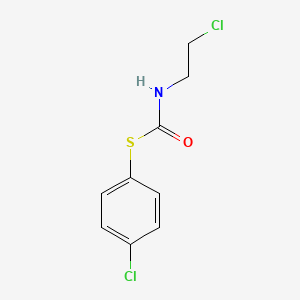
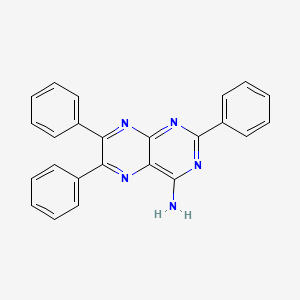
![4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine](/img/structure/B13999401.png)

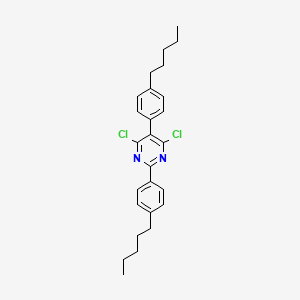
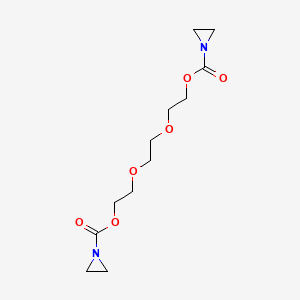
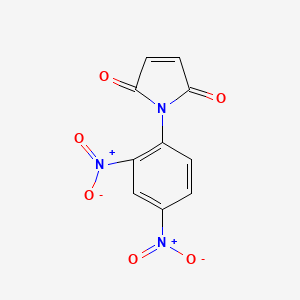
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)
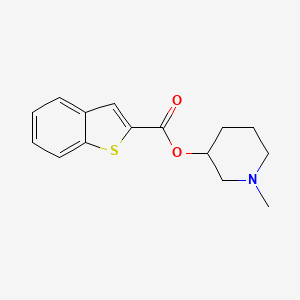
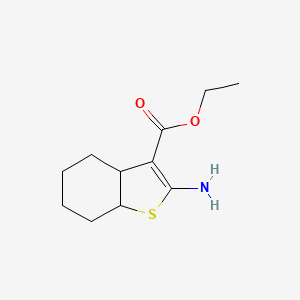
![1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide](/img/structure/B13999454.png)
![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)
